N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine
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Overview
Description
N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine is an organic compound that features both furan and imidazole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine typically involves the reaction of furan-2-carbaldehyde with 1-(1H-imidazol-2-yl)propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a propyl group.
N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)butan-1-amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine is unique due to its specific combination of furan and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H15N3O/c1-2-10(11-12-5-6-13-11)14-8-9-4-3-7-15-9/h3-7,10,14H,2,8H2,1H3,(H,12,13) |
InChI Key |
NHDFRIWTYIQBAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1)NCC2=CC=CO2 |
Origin of Product |
United States |
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